1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is a complex organic compound that features both isoindoline and tetrahydrothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate typically involves the reaction of isoindoline derivatives with tetrahydrothiophene derivatives under specific conditions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This is followed by esterification with the appropriate tetrahydrothiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically requires careful control of temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and photochromic materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate involves interactions with molecular targets through its isoindoline nucleus and carbonyl groups at positions 1 and 3. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the context of its application, such as antimicrobial activity or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl acetate
- 3-(1,3-Dioxoisoindolin-2-yl)propanal
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is unique due to the presence of both isoindoline and tetrahydrothiophene moieties, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development in various scientific fields.
Properties
Molecular Formula |
C14H13NO6S |
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Molecular Weight |
323.32 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(1,1-dioxothiolan-2-yl)acetate |
InChI |
InChI=1S/C14H13NO6S/c16-12(8-9-4-3-7-22(9,19)20)21-15-13(17)10-5-1-2-6-11(10)14(15)18/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
QHOAILVYFJWIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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